molecular formula C14H15N3O2 B2889205 2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2309708-52-7

2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No. B2889205
CAS RN: 2309708-52-7
M. Wt: 257.293
InChI Key: PZDAOFZBILJJCX-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

Organic Synthesis

The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antibacterial Activity

Compounds with 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety have exhibited excellent antibacterial activity against Xoo and Xoc . These results indicated that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

Anticancer Activity

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . It is used as an important pharmacophore to create novel drug molecules . Some synthesized compounds have shown proper selectivity against cancer cell lines .

Antidiabetic Activity

Oxazole derivatives have shown potential antidiabetic activity . For example, aleglitazar, a marketed preparation containing oxazole, has been used as an antidiabetic agent .

Anti-Inflammatory Activity

Oxazole derivatives have also demonstrated anti-inflammatory activity . Oxaprozin, another marketed preparation containing oxazole, has been used as a COX-2 inhibitor .

Antioxidant Activity

Oxazole derivatives have shown potential antioxidant activity . This could make them valuable in the development of treatments for diseases caused by oxidative stress .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a class of molecules that have been found to exhibit a wide range of biological activities, suggesting that it may interact with multiple targets .

Mode of Action

The exact mode of action of the compound is currently unknown. Based on the structure of the compound and its similarity to other biologically active molecules, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Oxazole derivatives, for example, have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, inflammation, glucose metabolism, and oxidative stress .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the wide range of biological activities exhibited by similar compounds, the effects could be diverse and include changes in cell growth, inflammation, metabolic processes, and oxidative stress responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets . Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy .

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-12(10(2)19-16-9)6-14(18)17-7-11-4-3-5-15-13(11)8-17/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDAOFZBILJJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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